N-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]methanesulfonamide
Description
N-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]methanesulfonamide is an organic compound that features a sulfonamide group attached to a pyridine ring and a dimethylphenyl group
Properties
IUPAC Name |
N-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-7-12(2)9-14(8-11)15(17-20(3,18)19)13-5-4-6-16-10-13/h4-10,15,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBGGZWZKYSQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CN=CC=C2)NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]methanesulfonamide typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine ring is functionalized with a suitable leaving group, such as a halide.
Nucleophilic Substitution: The functionalized pyridine undergoes nucleophilic substitution with a sulfonamide derivative. This step often requires a base, such as sodium hydride or potassium carbonate, to deprotonate the sulfonamide and facilitate the substitution reaction.
Coupling with Dimethylphenyl Group: The final step involves coupling the pyridine-sulfonamide intermediate with a 3,5-dimethylphenyl derivative, often using a palladium-catalyzed cross-coupling reaction like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the sulfonamide group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The sulfonamide group is known for its biological activity, and the compound could be a lead structure for the development of new drugs, particularly those targeting enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]methanesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting biological pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)methanesulfonamide: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity.
N-(pyridin-3-ylmethyl)methanesulfonamide: Lacks the dimethylphenyl group, which may reduce its biological activity.
Uniqueness
N-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]methanesulfonamide is unique due to the combination of the pyridine ring and the dimethylphenyl group, which provides a balance of chemical reactivity and biological activity. This makes it a valuable compound for both synthetic chemistry and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
